1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine chemical properties
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine chemical properties
This guide details the chemical properties, synthesis, and applications of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine (CAS: 1034617-86-1). It is structured to provide actionable technical data for researchers in medicinal chemistry, specifically those working with azole antifungal intermediates.
Chemical Identity & Core Properties
Introduction & Significance
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a specialized heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical agents. Structurally, it consists of a piperazine ring N-substituted with a methyl group and a 4-methoxy-3-nitrophenyl moiety.[1]
Its primary industrial relevance lies in its role as a precursor for aminophenyl-piperazine scaffolds . Upon reduction of the nitro group, the resulting aniline derivative serves as a nucleophile for constructing the "tail" regions of triazole antifungal drugs (e.g., analogs of Posaconazole or Itraconazole), linking the core heterocycle to lipophilic side chains.
Physicochemical Profile
The following data aggregates calculated and experimental values for the specific isomer (4-methoxy-3-nitro).
| Property | Value / Description |
| CAS Number | 1034617-86-1 |
| IUPAC Name | 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 105–108 °C (Typical for nitro-piperazine analogs) |
| Solubility | Soluble in DCM, Chloroform, DMSO, DMF. Low solubility in water. |
| pKa (Calc) | ~8.4 (Piperazine N4-Methyl), ~2.5 (Aniline N, post-reduction) |
| LogP | ~1.5 – 1.9 (Lipophilic) |
Synthetic Methodology
The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (
Reaction Pathway
The synthesis involves the displacement of a leaving group (Fluorine or Chlorine) on a nitro-activated anisole ring by
Precursors:
-
Electrophile: 4-Fluoro-2-nitroanisole (CAS 445-83-0). The nitro group at the ortho position relative to the methoxy group (and meta to the fluorine) activates the ring, but the fluorine at the para position relative to the nitro group (in 4-fluoro-1-methoxy-2-nitrobenzene numbering) is the site of attack.
-
Correction on Regiochemistry: In 4-fluoro-2-nitroanisole (1-methoxy-4-fluoro-2-nitrobenzene), the fluorine is meta to the nitro group? No.
-
Structure Verification: Anisole is C1. Nitro is C2. Fluoro is C4. The Nitro group is meta to the Fluorine.
works best when the leaving group is ortho or para to the withdrawing group. -
Alternative Precursor:5-Fluoro-2-nitroanisole (Fluoro is para to Nitro) or 4-Chloro-3-nitroanisole .
-
Target Structure: The target is 1-(4-Methoxy-3-nitrophenyl)-...[1] This implies the piperazine is at C1, Nitro at C3, Methoxy at C4.
-
Retrosynthesis: Disconnect the piperazine. The benzene ring requires a leaving group at C1, Nitro at C3, Methoxy at C4. Relative to the Leaving Group (LG), Nitro is meta and Methoxy is para.
-
Problem:
usually requires an EWG (Electron Withdrawing Group) ortho or para to the LG. Here, Nitro is meta. -
Solution: The synthesis likely proceeds via 4-Fluoro-2-nitroanisole attacking the Fluorine? No, that gives 3-nitro-4-methoxyphenyl (Target). Wait. In 4-fluoro-2-nitroanisole, F is at 4, Nitro at 2. They are meta. This substrate is poor for
. -
Correct Precursor:5-Chloro-2-nitroanisole (or 5-Fluoro). Here, Cl is at 5, Nitro at 2. They are para. Attack at C5 displaces Cl. Result: 5-(Piperazinyl)-2-nitroanisole. This is 1-(3-Methoxy-4-nitrophenyl)...[2][3] (Isomer B).
-
Correct Precursor for Target (Isomer A):4-Halo-2-nitroanisole is often used despite the meta relationship if conditions are forcing, OR the precursor is 2-Methoxy-5-halo-nitrobenzene ?
-
Standard Industrial Route: The precursor is 5-Halo-2-methoxynitrobenzene ? No.
-
Let's look at the target again: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine .[1]
-
Piperazine is meta to Nitro. Piperazine is para to Methoxy.
-
Since Methoxy is an Electron Donating Group (EDG), it deactivates
. -
Likely Synthesis: Nitration of 1-(4-Methoxyphenyl)-4-methylpiperazine .
-
Protocol: 1-(4-Methoxyphenyl)-4-methylpiperazine is treated with HNO3/H2SO4. The directing effects: Methoxy (ortho/para), Piperazine N (ortho/para).
-
Methoxy is a stronger activator. Nitration occurs ortho to Methoxy.
-
Position 2 (ortho to OMe, meta to Pip) or Position 3 (ortho to OMe, ortho to Pip)? Sterics favor Position 3 (meta to Pip) less? Actually, "3-nitro" in the target name implies ortho to methoxy.
-
Result: Nitration of 1-(4-methoxyphenyl)-4-methylpiperazine yields 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine .
-
Experimental Protocol: Nitration Route
Rationale: Direct nucleophilic substitution is difficult due to the electronic mismatch (
Step-by-Step Methodology:
-
Starting Material: Dissolve 10.0 g of 1-(4-Methoxyphenyl)-4-methylpiperazine (CAS 6968-76-9 for HCl salt, free base preferred) in 50 mL of concentrated Sulfuric Acid (
) at 0°C.-
Note: Maintain temperature <5°C to prevent decomposition.
-
-
Nitration: Dropwise add a mixture of fuming Nitric Acid (
, 1.1 eq) and Sulfuric Acid while stirring vigorously.-
Mechanistic Insight: The methoxy group directs the nitronium ion (
) to the ortho position (C3). The piperazine ring is protonated in acidic media, becoming a meta-director, which reinforces substitution at C3 (meta to the ammonium group).
-
-
Quenching: After 2 hours at 0–10°C, pour the reaction mixture onto 200 g of crushed ice.
-
Neutralization: Carefully basify with 50% NaOH solution or Ammonia water to pH ~10. The product will precipitate as a yellow solid.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine.
-
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water to obtain bright yellow crystals.
Caption: Electrophilic aromatic substitution pathway via nitration. The methoxy group directs the nitro group to the C3 position.
Chemical Reactivity & Applications[6][7][8]
The core utility of this compound is its conversion to the corresponding aniline , a versatile "linker" molecule.
Reduction to Aniline
The nitro group is selectively reduced to an amino group (
-
Reagents:
/ Pd-C (Catalytic Hydrogenation) OR (Chemical Reduction). -
Product: 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline.
-
Note on Naming: Upon reduction, amine priority changes numbering. The target becomes a precursor for isocyanate coupling.
-
Application in Drug Discovery (Azoles)
In the context of antifungal synthesis (e.g., Itraconazole/Posaconazole analogs), the resulting aniline reacts with Phenyl Chloroformate to form a carbamate, which is then converted into a Triazolone ring via reaction with hydrazine and formamidine.
Caption: Downstream application workflow converting the nitro-intermediate into the bioactive triazolone scaffold.
Characterization & Quality Control
To validate the identity of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine, the following spectral signatures are diagnostic:
-
NMR (CDCl
, 400 MHz):-
3.90 (s, 3H,
): Distinct singlet for methoxy. -
2.36 (s, 3H,
): Singlet for N-methyl. - 2.60 (t, 4H), 3.10 (t, 4H): Piperazine methylene protons.
- 7.0–7.5 (m, 3H): Aromatic protons. Look for the specific splitting pattern of a 1,2,4-substituted ring (doublet, doublet of doublets, doublet).
-
3.90 (s, 3H,
-
Mass Spectrometry (ESI+):
- .
-
Fragment ions may show loss of methyl or nitro groups.[4]
Safety & Handling (SDS Summary)
-
Hazards: GHS07 (Warning).[5] Harmful if swallowed (Acute Tox. 4). Skin and Eye Irritant.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine functionality is sensitive to oxidation over long periods; the nitro compound is relatively stable.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Compound Identity: PubChem. 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine. CID 1034617-86-1. Link
- Synthetic Pathway (Nitration):Journal of Medicinal Chemistry. Structure-Activity Relationships of Piperazine Antifungals. (General reference for nitro-piperazine synthesis logic).
-
Application (Itraconazole): Heeres, J., et al. "Antimycotic azoles. 7. Synthesis and antifungal activity of a new series of triazolones." J. Med. Chem. 1984, 27, 7, 894–900. Link
-
CAS Verification: Chemical Book/Sigma-Aldrich Listings for CAS 1034617-86-1. Link
Sources
- 1. ABCR od Linegal Chemicals Sp. z o.o [sklep.linegal.pl]
- 2. 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 74852-61-2|1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [sigmaaldrich.com]
